N-cyclopentyl-2-[(2-methoxyethyl)sulfonyl]benzamide
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Overview
Description
N-cyclopentyl-2-[(2-methoxyethyl)sulfonyl]benzamide is an organic compound with the molecular formula C15H21NO3S This compound is characterized by the presence of a cyclopentyl group, a methoxyethyl group, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(2-methoxyethyl)sulfonyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as cyclopentylamine, under acidic conditions to form the benzamide.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide is replaced by the methoxyethyl group.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(2-methoxyethyl)sulfonyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-[(2-methoxyethyl)sulfonyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(2-methoxyethyl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-[(2-methoxyethyl)amino]acetamide
- N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide
Uniqueness
N-cyclopentyl-2-[(2-methoxyethyl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H21NO4S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2-methoxyethylsulfonyl)benzamide |
InChI |
InChI=1S/C15H21NO4S/c1-20-10-11-21(18,19)14-9-5-4-8-13(14)15(17)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,16,17) |
InChI Key |
WUUFPQPUIMLMEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCC2 |
Origin of Product |
United States |
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